(S)-2-(3-Phenylureido)propanoic acid
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Overview
Description
(S)-2-(3-Phenylureido)propanoic acid is an organic compound that belongs to the class of urea derivatives It is characterized by the presence of a phenylureido group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(3-Phenylureido)propanoic acid typically involves the reaction of (S)-2-amino-3-phenylpropanoic acid with an isocyanate derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: (S)-2-amino-3-phenylpropanoic acid and an appropriate isocyanate.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at a temperature range of 0-25°C.
Catalysts: In some cases, a base such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(3-Phenylureido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The phenylureido group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
(S)-2-(3-Phenylureido)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-(3-Phenylureido)propanoic acid involves its interaction with specific molecular targets. The phenylureido group can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-Phenylpropanoic acid: This compound has a similar structure but lacks the urea group.
N-Phenylurea: This compound contains the phenylurea moiety but lacks the propanoic acid backbone.
Uniqueness
(S)-2-(3-Phenylureido)propanoic acid is unique due to the combination of the phenylureido group and the propanoic acid backbone. This unique structure imparts specific chemical and biological properties that are not found in similar compounds.
Properties
Molecular Formula |
C10H12N2O3 |
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Molecular Weight |
208.21 g/mol |
IUPAC Name |
(2S)-2-(phenylcarbamoylamino)propanoic acid |
InChI |
InChI=1S/C10H12N2O3/c1-7(9(13)14)11-10(15)12-8-5-3-2-4-6-8/h2-7H,1H3,(H,13,14)(H2,11,12,15)/t7-/m0/s1 |
InChI Key |
SWIUEMANOAFYHY-ZETCQYMHSA-N |
Isomeric SMILES |
C[C@@H](C(=O)O)NC(=O)NC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)O)NC(=O)NC1=CC=CC=C1 |
Origin of Product |
United States |
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